molecular formula C20H29ClN2O5S B143462 Tamsulosin hydrochloride CAS No. 128332-25-2

Tamsulosin hydrochloride

Cat. No.: B143462
CAS No.: 128332-25-2
M. Wt: 445 g/mol
InChI Key: ZZIZZTHXZRDOFM-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamsulosin Hydrochloride is a selective alpha-1A and alpha-1B adrenergic receptor antagonist. It is primarily used to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. This compound works by relaxing the muscles in the prostate and bladder, thereby improving urine flow and reducing symptoms associated with benign prostatic hyperplasia .

Scientific Research Applications

Tamsulosin Hydrochloride has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin Hydrochloride involves several key steps. One common method includes the preparation of the intermediate 2-methoxy-5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide. This intermediate is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high yield and purity. The process often includes the use of quaternized benzylidene ammonium salts and Schiff’s bases as intermediates .

Chemical Reactions Analysis

Types of Reactions: Tamsulosin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

Mechanism of Action

Tamsulosin Hydrochloride exerts its effects by selectively blocking alpha-1A and alpha-1B adrenergic receptors in the prostate and bladder. This leads to the relaxation of smooth muscle in these areas, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include the alpha-1A and alpha-1B adrenergic receptors, and the pathways involved are primarily related to smooth muscle contraction and relaxation .

Comparison with Similar Compounds

Uniqueness of Tamsulosin Hydrochloride: this compound is unique in its high selectivity for alpha-1A and alpha-1B adrenergic receptors, which minimizes the risk of hypotension compared to other less selective alpha-1 blockers. This selectivity makes it particularly effective in targeting the prostate and bladder without significantly affecting blood pressure .

Properties

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIZZTHXZRDOFM-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106138-88-9 (Parent)
Record name Tamsulosin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046628
Record name Tamsulosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106463-17-6
Record name Tamsulosin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106463-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tamsulosin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamsulosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(R)-5,4,2-[2-(O-ethoxyphenoxy ) ethyl]amino-propyl-2-methoxybenzenesulfonamide hydrochloride.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAMSULOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11SV1951MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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